

Hexidium Iodide: A Technical Guide to Solubility, Stability, and Application

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Compound of Interest

Compound Name: Hexidium iodide

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Hexidium iodide is a fluorescent nucleic acid stain recognized for its utility in differentiating bacterial populations and its permeability to mammalian cells. This technical guide provides an in-depth overview of its core physicochemical properties, including solubility and stability, and details a key experimental application.

Physicochemical Properties

Hexidium iodide is a solid, brown to reddish-brown compound with a molecular weight of 497.41 g/mol and a chemical formula of C₂₅H₂₈IN₃.^[1] It functions as a fluorescent stain with excitation and emission maxima of approximately 518 nm and 600 nm, respectively, upon binding to DNA.^[2]

Solubility

The solubility of **Hexidium iodide** is a critical factor in the preparation of stock and working solutions for various experimental applications. While highly soluble in dimethyl sulfoxide (DMSO), its aqueous solubility is limited, necessitating the use of co-solvents for aqueous-based assays.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for **Hexidium iodide**.

Solvent/System	Concentration	Molarity (approx.)	Conditions
Dimethyl Sulfoxide (DMSO)	50 mg/mL	100.52 mM	Requires sonication; use of new, non-hygroscopic DMSO is recommended.[1]
Aqueous Co-solvent System	≥ 1.25 mg/mL	2.51 mM	A clear solution is achievable in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Note: There is currently no publicly available quantitative solubility data for **Hexidium iodide** in other common organic solvents such as ethanol, methanol, or acetone.

Stock Solution Preparation in DMSO

A common application involves the preparation of stock solutions in DMSO. The following table provides the required volume of DMSO to reconstitute specific masses of **Hexidium iodide** to various concentrations.[2]

Mass of Hexidium Iodide	1 mM	5 mM	10 mM
0.1 mg	201.04 µL	40.21 µL	20.10 µL
0.5 mg	1.005 mL	201.04 µL	100.52 µL
1 mg	2.01 mL	402.08 µL	201.04 µL
5 mg	10.05 mL	2.01 mL	1.005 mL
10 mg	20.10 mL	4.02 mL	2.01 mL

Stability and Storage

Proper storage and handling are crucial to maintain the integrity and performance of **Hexidium iodide**. The compound exhibits sensitivity to light and moisture.

Storage Recommendations

Form	Temperature	Duration	Conditions
Solid	2-8°C or <-15°C	Up to 3 years	Store in a sealed container, desiccated, and protected from light. [2]
DMSO Stock Solution	-20°C	1 month	Store in a sealed container, protected from light. [1]
DMSO Stock Solution	-80°C	6 months	Store in a sealed container, protected from light. [1]
Aqueous Working Solution	Room Temperature	Same day use	It is recommended to prepare fresh for in vivo experiments. [1]

Degradation Profile

The consistent recommendation to protect **Hexidium iodide** from light suggests a susceptibility to photodegradation. While specific degradation pathways for **Hexidium iodide** have not been detailed in the literature, organic iodide compounds can undergo photodegradation, which may involve the cleavage of the carbon-iodine bond and subsequent reactions.[\[3\]](#)[\[4\]](#) It is therefore critical to minimize exposure of both the solid compound and its solutions to ambient light.

Experimental Protocols

Hexidium iodide is prominently used in microbiology for the differentiation of Gram-positive and Gram-negative bacteria, often in conjunction with another nucleic acid stain like SYTO 9 or SYTO 13.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Mechanism of Action in Bacterial Staining

Hexidium iodide can penetrate mammalian cells and selectively stains nearly all Gram-positive bacteria.[2] In contrast, it does not readily pass through the outer membrane of Gram-negative bacteria. When used with a membrane-permeant green fluorescent dye (e.g., SYTO 9), Gram-positive bacteria will fluoresce red due to the uptake of **Hexidium iodide**, which also quenches the green fluorescence. Gram-negative bacteria, with their intact outer membranes, will only be stained by the green fluorescent dye.[6][7] If the outer membrane of Gram-negative bacteria is permeabilized, for instance with EDTA, **Hexidium iodide** can then enter and bind to their DNA.[1]

Protocol for Bacterial Gram Staining using Fluorescence Microscopy

This protocol is adapted from the LIVE BacLight™ Bacterial Gram Stain Kit.[7]

Materials:

- Late log-phase bacterial culture
- **Hexidium iodide** solution
- SYTO 9 solution
- Filter-sterilized water (0.2 µm filter)
- Centrifuge
- Fluorescence microscope with appropriate filters for green (e.g., GFP) and red (e.g., RFP) fluorescence

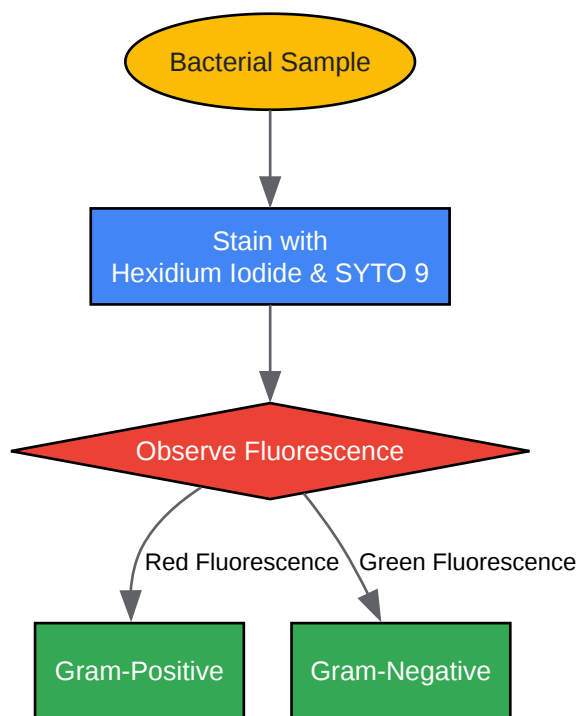
Procedure:

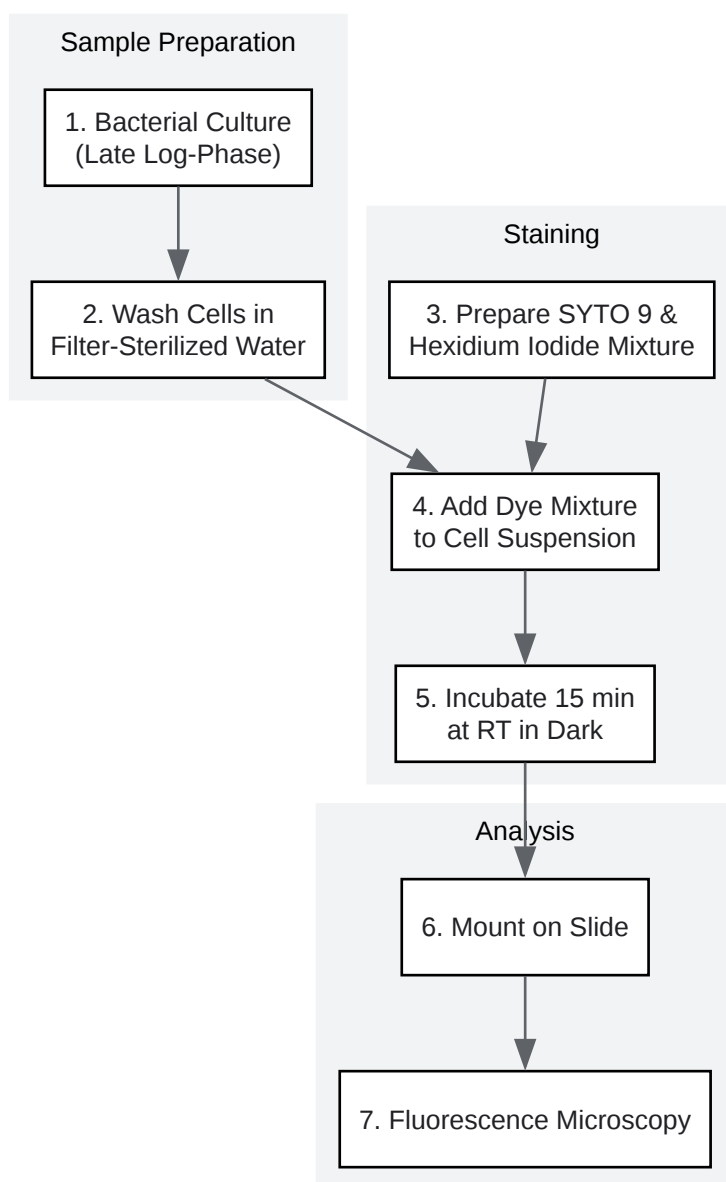
- Cell Preparation:
 1. Take 50 µL of the late log-phase bacterial culture and add it to 1 mL of filter-sterilized water.
 2. Centrifuge the suspension for 5 minutes at 10,000 x g.

3. Discard the supernatant and wash the cells by resuspending the pellet in 1 mL of filter-sterilized water.
- Staining Solution Preparation:
 1. In a microcentrifuge tube, combine equal volumes of SYTO 9 and **Hexidium iodide** solutions and mix thoroughly.
 - Staining:
 1. Add 3 μ L of the dye mixture for every 1 mL of the bacterial suspension.
 2. Mix thoroughly by gentle vortexing.
 3. Incubate the mixture at room temperature for 15 minutes in the dark.
 - Imaging:
 1. Pipette 5 μ L of the stained bacterial suspension onto a clean glass slide and cover with a coverslip.
 2. Image the cells using a fluorescence microscope with filters appropriate for detecting green (Gram-negative) and red (Gram-positive) fluorescence.

Visualized Workflows and Relationships

Logical Flow for Bacterial Gram Staining Decision





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